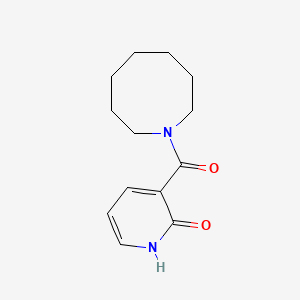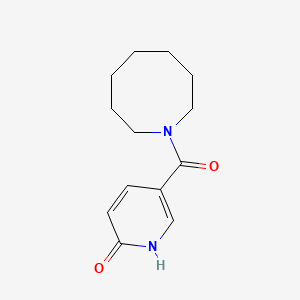![molecular formula C17H16N2O2 B7476214 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide, also known as GW5074, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high specificity for the protein kinase CK1δ, which plays an important role in various cellular processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
Mecanismo De Acción
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide specifically targets CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets of CK1δ, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the phosphorylation of PER2, leading to the disruption of circadian rhythm regulation. It has also been shown to inhibit the Wnt signaling pathway, leading to the suppression of embryonic development and cancer progression. Furthermore, this compound has been shown to sensitize cancer cells to DNA damage, leading to increased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in lab experiments is its high specificity for CK1δ, which allows for the selective inhibition of this kinase. Furthermore, its small molecule size and ease of synthesis make it a convenient tool for studying the role of CK1δ in different cellular processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. Furthermore, the use of this compound in combination with other inhibitors may provide a more effective strategy for targeting CK1δ in different cellular processes.
Métodos De Síntesis
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide involves a multi-step process that starts with the preparation of 2,3-dihydroindole-2-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(2,3-dihydroindol-1-yl)-2-oxoacetate with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide has been used in various scientific research studies to investigate the role of CK1δ in different cellular processes. For example, it has been shown to inhibit the phosphorylation of PER2, a protein involved in circadian rhythm regulation, by CK1δ. It has also been used to study the role of CK1δ in the Wnt signaling pathway, which is involved in embryonic development and cancer. Furthermore, this compound has been used to investigate the role of CK1δ in the DNA damage response, which is important for maintaining genomic stability.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(12-18-17(21)14-7-2-1-3-8-14)19-11-10-13-6-4-5-9-15(13)19/h1-9H,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBKQLCLZWBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)

